An In-depth Technical Guide to 1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS 68623-31-4)
An In-depth Technical Guide to 1-(4-Methoxy-2-methylphenyl)cyclohexanol (CAS 68623-31-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-Methoxy-2-methylphenyl)cyclohexanol, a tertiary alcohol of interest in synthetic organic chemistry. As a Senior Application Scientist, this document moves beyond simple data presentation to offer insights into the causality of experimental design, ensuring that the described protocols are robust and reproducible. We will delve into its synthesis via the Grignard reaction, its structural characterization, and its potential applications as a versatile chemical intermediate.
Compound Overview and Significance
1-(4-Methoxy-2-methylphenyl)cyclohexanol (C₁₄H₂₀O₂) is a substituted cyclohexanol derivative with a molecular weight of 220.31 g/mol .[1] Its structure, featuring a chiral center at the carbinolic carbon and a sterically hindered substituted phenyl group, makes it a valuable building block in the synthesis of more complex molecules. Tertiary alcohols, in general, are key intermediates in organic synthesis, often serving as precursors for alkenes, alkyl halides, and other functional groups.[2][3] The presence of the methoxy and methyl groups on the phenyl ring allows for further functionalization, making this compound a potentially useful scaffold in medicinal chemistry and materials science. While specific applications for this exact molecule are not widely documented in public literature, its structural motifs are present in various biologically active compounds.[4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 68623-31-4 | [5] |
| Molecular Formula | C₁₄H₂₀O₂ | [1] |
| Molecular Weight | 220.31 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Solubility | Predicted: Soluble in organic solvents like ether, THF, CH₂Cl₂; Insoluble in water | Inferred |
Synthesis via Grignard Reaction: A Mechanistic Approach
The most logical and efficient synthesis of 1-(4-Methoxy-2-methylphenyl)cyclohexanol is through the nucleophilic addition of a Grignard reagent to cyclohexanone.[6][7] This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for creating tertiary alcohols.[8] The overall transformation involves two key stages: the formation of the Grignar reagent and the subsequent reaction with the ketone.
Stage 1: Preparation of 4-Methoxy-2-methylphenylmagnesium bromide
The Grignard reagent is prepared from the corresponding aryl halide, 1-bromo-4-methoxy-2-methylbenzene, and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[9] The reaction is initiated by the insertion of magnesium into the carbon-bromine bond.
Experimental Protocol: Grignard Reagent Formation
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Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot to prevent moisture contamination.
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Reagent Preparation: Magnesium turnings are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.
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Initiation: A solution of 1-bromo-4-methoxy-2-methylbenzene in anhydrous THF is prepared. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle bubbling and a slight exothermic reaction. Gentle heating may be required to start the reaction.[10]
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Addition: Once the reaction has started, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.[11]
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Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, which typically appears as a cloudy grey or brown solution.[9]
Stage 2: Reaction with Cyclohexanone and Workup
The prepared Grignard reagent is a potent nucleophile. The carbon atom bonded to magnesium attacks the electrophilic carbonyl carbon of cyclohexanone.[8] This is followed by an acidic workup to protonate the resulting alkoxide and dissolve the magnesium salts.
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